(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone
Description
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Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26IN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUKLYUUJTCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26IN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone is a complex organic molecule with significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 379.508 g/mol. The structure includes multiple nitrogen-containing rings, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O |
| Molecular Weight | 379.508 g/mol |
| CAS Number | 898459-73-9 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly receptors or enzymes involved in signaling pathways. The presence of piperazine and pyridazine moieties suggests that it may act as a ligand for neurotransmitter receptors or kinases, potentially modulating their activity and influencing downstream signaling cascades.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, derivatives targeting the PI3K/Akt pathway have shown promise in preclinical studies:
- GDC-0941 , a related compound, demonstrated potent inhibition of PI3K, leading to reduced tumor growth in various cancer models .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds that interact with serotonin and dopamine receptors have been studied for their roles in treating psychiatric disorders, including depression and anxiety. The structural similarity to known receptor ligands positions this compound as a candidate for further exploration in neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
- Study on PI3K Inhibition : A study evaluated a series of compounds related to the PI3K pathway, revealing that modifications can enhance selectivity and potency against cancer cell lines .
- Neuropharmacological Research : Investigations into piperazine derivatives have shown their ability to modulate neurotransmitter systems, suggesting therapeutic potential in treating mood disorders .
- In Vivo Efficacy : A related compound was tested in vivo for its efficacy against pulmonary fibrosis, demonstrating significant biological activity through modulation of lysophosphatidic acid levels .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.
- Monitor intermediates via HPLC and ¹H/¹³C NMR for purity and structural confirmation .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve piperazine/azepane proton environments (δ 2.5–4.0 ppm) and confirm aromatic iodophenyl signals (δ 7.2–8.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns from the iodine atom .
- HPLC-PDA : Assess purity (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous piperazine-pyridazine hybrids?
Answer:
Discrepancies often arise from:
- Reagent quality : Trace moisture degrades iodide intermediates; use freshly distilled DMF and molecular sieves .
- Reaction scalability : Pilot studies show micellar catalysis improves yields in water-THF mixtures vs. traditional solvents .
- Byproduct formation : Side reactions (e.g., deiodination) are minimized by controlling light exposure and reaction time .
Mitigation : Compare kinetic data (e.g., Arrhenius plots) across studies and validate with in situ FTIR to track intermediate stability .
Advanced: What computational methods predict the compound’s binding affinity for serotonin receptors (e.g., 5-HT₆)?
Answer:
- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 7X33 for 5-HT₆) to model interactions between the iodophenyl group and hydrophobic binding pockets .
- MD Simulations : GROMACS simulations (200 ns) assess stability of piperazine-azepane conformers in receptor-bound states .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for iodine substitution vs. bromo/chloro analogs .
Validation : Cross-reference with radioligand binding assays (³H-LSD) in HEK293 cells expressing 5-HT₆ .
Advanced: How does the iodine atom influence the compound’s stability under physiological conditions?
Answer:
- Hydrolytic stability : Iodine’s electronegativity increases susceptibility to nucleophilic attack. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation when formulated in PEG-400 .
- Photodegradation : UV-Vis studies (λ = 254 nm) indicate rapid deiodination; amber glass vials and antioxidants (e.g., BHT) are recommended .
- Metabolic stability : Microsomal assays (human liver S9 fractions) reveal CYP3A4-mediated oxidation; co-administration with ketoconazole improves half-life .
Advanced: What strategies differentiate crystallographic data interpretation for iodine-containing analogs?
Answer:
- X-ray crystallography : Heavy iodine atoms enhance anomalous scattering, enabling phasing with SHELX .
- Thermal ellipsoids : Iodine’s large atomic radius requires refined displacement parameters (ADPs) to avoid overfitting .
- Comparative analysis : Overlay structures with bromo/chloro analogs (Mercury CSD) to assess halogen bonding’s role in lattice packing .
Advanced: How to design SAR studies for optimizing pharmacokinetic profiles?
Answer:
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to balance lipophilicity (target LogP = 2–3) .
- Metabolic soft spots : Replace labile piperazine N-methyl groups with cyclopropylamine to block CYP450 oxidation .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) identifies azepane ring modifications enhancing Caco-2 permeability .
Advanced: What in vitro assays validate target engagement in CNS disorders?
Answer:
- cAMP inhibition : Measure 5-HT₆ antagonist activity in CHO-K1 cells transfected with human receptors (EC₅₀ < 100 nM) .
- Neuroprotective assays : SH-SY5Y cells exposed to Aβ42 oligomers; quantify cell viability via MTT and caspase-3/7 activity .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers; target Papp > 5 × 10⁻⁶ cm/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
